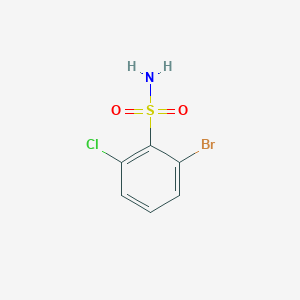

2-Bromo-6-chlorobenzenesulfonamide

Vue d'ensemble

Description

2-Bromo-6-chlorobenzenesulfonamide is a chemical compound with the CAS Number: 1261551-83-0 . It has a molecular weight of 270.53 . It is in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-6-chlorobenzenesulfonamide . The InChI code for this compound is 1S/C6H5BrClNO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H2,9,10,11) .Applications De Recherche Scientifique

-

Scientific Field: Neuroengineering

- Application : A brain-reading device that interprets brain signals, potentially allowing people to communicate using only their thoughts .

- Method : The researchers implanted arrays of tiny electrodes in the brains of two people with spinal-cord injuries. They placed the devices in the supramarginal gyrus (SMG), a region of the brain that had not been previously explored in speech-decoding BCIs .

- Results : The BCI was trained on six words and two meaningless pseudowords. The technology is at an early stage and was shown to work with only a handful of words, not phrases or sentences .

-

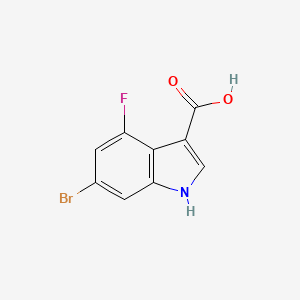

Scientific Field: Medicinal Chemistry

- Application : Synthesis of biologically active sulfonamide-based indole analogs .

- Method : The sulfonamide analogs of indole, referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions .

- Results : Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .

-

Scientific Field: Organic Chemistry

- Application : Key intermediate for [6]helicene functionalization .

- Method : The synthesis of 2-bromo [6]helicene was revised and improved up to 51% yield. Its reactivity was thoroughly investigated and a library of 17 different carbon, boron, nitrogen, phosphorus, oxygen and sulfur substituted derivatives was prepared .

- Results : The synthesized 2-bromo [6]helicene was used as a key intermediate for [6]helicene functionalization .

-

Scientific Field: Organic & Biomolecular Chemistry

- Application : Synthesis of sulfonimidates .

- Method : Sulfonimidates are synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents. They have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents .

- Results : The synthesis of these important sulfur-containing compounds and their subsequent transformations to other sulfur (VI) derivatives including sulfonimidamides and sulfoximines have been explored .

-

Scientific Field: Chemical Science

- Application : Intramolecular benzyne–diene [4 + 2] cycloaddition .

- Method : 2-Bromo-6-(chlorodiisopropylsilyl)phenyl tosylate serves as an efficient platform for rapid attachment of various arynophiles to the benzyne precursor via a Si–O bond and facile generation of benzyne via halogen–metal exchange with Ph3MgLi .

- Results : An intramolecular benzyne–diene [4 + 2] cycloaddition with broad substrate scope has been realized, allowing access to various polycyclic structures .

Safety And Hazards

Propriétés

IUPAC Name |

2-bromo-6-chlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMFRDWPKLMMMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-chlorobenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H,7H,8H-pyrano[4,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B1448956.png)

![1-[6-(2-Methoxyphenyl)pyridin-3-yl]-ethanone](/img/structure/B1448961.png)

![Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)Acetic Acid](/img/structure/B1448977.png)